Product packaging for 1,1,1-Trifluorotrimethylamine(Cat. No.:CAS No. 677-41-8)

1,1,1-Trifluorotrimethylamine

Cat. No.: B3193043
CAS No.: 677-41-8
M. Wt: 113.08 g/mol
InChI Key: JJKSAGOTPUEJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluorotrimethylamine, with the molecular formula C3H6F3N, is a chemical compound of interest in advanced research and development . While detailed information on its specific applications is limited in public sources, its structure suggests potential utility in several specialized fields. Similar fluorinated amines are often investigated as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of trifluoromethyl groups can significantly alter a molecule's metabolic stability, lipophilicity, and binding properties. Furthermore, such compounds may serve as key precursors in materials science for creating novel fluorinated polymers or surfactants. Researchers also utilize volatile fluorinated amines in analytical chemistry techniques, such as Proton Transfer Reaction Mass Spectrometry (PTR-MS), where their proton affinity makes them detectable for trace gas analysis . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for personal application. Handling should adhere to all appropriate safety protocols, and researchers are advised to consult the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information. For specific technical data and purity information, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F3N B3193043 1,1,1-Trifluorotrimethylamine CAS No. 677-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

677-41-8

Molecular Formula

C3H6F3N

Molecular Weight

113.08 g/mol

IUPAC Name

1,1,1-trifluoro-N,N-dimethylmethanamine

InChI

InChI=1S/C3H6F3N/c1-7(2)3(4,5)6/h1-2H3

InChI Key

JJKSAGOTPUEJKD-UHFFFAOYSA-N

SMILES

CN(C)C(F)(F)F

Canonical SMILES

CN(C)C(F)(F)F

Other CAS No.

677-41-8

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations Involving 1,1,1 Trifluorotrimethylamine

Innovative Synthetic Routes to 1,1,1-Trifluorotrimethylamine

The introduction of a trifluoromethyl group onto a nitrogen atom presents distinct synthetic challenges. Researchers have been actively developing novel methods to forge the robust C-N bond in trifluoromethylamines, with a focus on efficiency, selectivity, and sustainability.

Novel Fluorination Approaches in Amine Synthesis

The direct trifluoromethylation of amines is a primary strategy for the synthesis of compounds like this compound. Traditional fluorination methods often involve harsh reagents and limited substrate scope. However, recent advancements have led to the development of more versatile and milder fluorinating agents.

One innovative approach involves the use of hypervalent iodine reagents, such as Togni and Umemoto reagents, for the electrophilic trifluoromethylation of various nucleophiles, including amines. While direct trifluoromethylation of dimethylamine (B145610) to form this compound using these reagents can be challenging, they have proven effective for a range of amine substrates.

Another significant development is the use of trifluoromethyl-transfer reagents. For instance, the Ruppert-Prakash reagent (TMSCF3) and its derivatives, in combination with a suitable activator, can serve as a nucleophilic trifluoromethyl source. The reaction of such reagents with an electrophilic source of the dimethylamino group could potentially lead to the formation of this compound.

Furthermore, the synthesis of trifluoromethylated amines can be achieved through the reaction of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane (B68157) with Lewis acids, which generates a 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation for subsequent reactions. nih.gov

A notable method involves the reaction of trifluoromethyl radicals with amines. Studies have shown that trifluoromethyl radicals, generated from sources like CF3I, can abstract hydrogen atoms from amines, leading to the formation of new C-N bonds. rsc.orgresearchgate.net The reaction of trifluoromethyl radicals with dimethylamine has been studied, indicating a potential pathway for the formation of this compound. rsc.org

Reagent/MethodDescriptionPotential Application for this compound
Togni/Umemoto ReagentsElectrophilic trifluoromethylating agents.Direct trifluoromethylation of dimethylamine.
Ruppert-Prakash ReagentNucleophilic trifluoromethyl source (requires activation).Reaction with an electrophilic dimethylamine synthon.
1,1-bis(dimethylamino)-2,2,2-trifluoroethanePrecursor to a trifluoromethylated carbocation.Generation of a key intermediate for synthesis.
Trifluoromethyl RadicalsRadical-based C-N bond formation.Direct reaction with dimethylamine.

Catalytic Pathways for the Preparation of this compound

Catalysis offers a powerful tool for the efficient and selective synthesis of complex molecules. In the context of this compound, catalytic methods could provide more sustainable and atom-economical routes compared to stoichiometric approaches.

While direct catalytic synthesis of this compound is not extensively documented, related catalytic systems for the synthesis of α-trifluoromethyl amines have been developed. These often involve the use of transition metal catalysts, such as copper, palladium, or iridium, to facilitate the coupling of a trifluoromethyl source with an imine or amine precursor. nih.gov For example, catalytic enantioselective methods have been established for the synthesis of chiral α-trifluoromethyl amines, highlighting the potential for developing catalytic routes to related achiral compounds. nih.gov

N-Heterocyclic carbene (NHC)-copper(I) complexes have emerged as versatile catalysts in various organic transformations, including hydrosilylation reactions. beilstein-journals.org The development of similar catalytic systems could potentially be applied to the synthesis of trifluoromethylamines from appropriate starting materials.

Furthermore, bimetallic catalysts, such as Fe-Pd systems, have shown high efficiency in the N-alkylation of amines with alcohols via hydrogen auto-transfer methodology. rsc.org Adapting such catalytic platforms for the introduction of a trifluoromethyl group could represent a promising future direction for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. labmanager.comnih.govacs.orgtcd.ievapourtec.com Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are often superior to stoichiometric reactions in this regard.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring reactions in water or other environmentally benign solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org Photochemical and electrochemical methods can offer energy-efficient alternatives to thermally driven reactions. vapourtec.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. acs.orgtcd.ie

Waste Prevention: Designing syntheses to prevent the formation of waste rather than treating it after it has been created. labmanager.comtcd.ie One-pot reactions and tandem processes can contribute to waste reduction by minimizing workup and purification steps. labmanager.com

While specific green chemistry-focused syntheses of this compound are not widely reported, the general principles can guide the development of future synthetic strategies.

Derivatization and Functionalization Strategies

Once synthesized, this compound can serve as a valuable building block for the creation of more complex molecules with tailored properties. Derivatization and functionalization strategies focus on introducing new chemical entities while retaining the core trifluoromethyl-dimethylamine moiety.

Synthesis of Novel Derivatives Bearing the this compound Moiety

The reactivity of the trifluoromethyl group and the dimethylamino group can be exploited to synthesize a variety of derivatives. For instance, the development of 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, which contain a trifluoromethyl-dimethylamine fragment, opens up possibilities for cycloaddition and cascade reactions to generate complex heterocyclic and carbocyclic structures. nih.gov

Furthermore, the incorporation of the this compound moiety into larger molecular scaffolds has been explored. An example is the synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine, a compound with potential pharmacological applications. smolecule.com This demonstrates the utility of the trifluoromethyl-dimethylamine group in modifying the properties of bioactive molecules.

The synthesis of derivatives can also be achieved through reactions involving the α-carbon to the trifluoromethyl group. The generation of the 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation allows for electrophilic reactions with various nucleophiles, leading to a range of trifluoromethylated amine derivatives. nih.gov

Derivative ClassSynthetic ApproachPotential Applications
Heterocyclic CompoundsCycloaddition reactions of iminium salts.Medicinal chemistry, materials science.
Bioactive Molecule AnaloguesIncorporation into known pharmacophores.Drug discovery and development.
α-Functionalized AminesElectrophilic reactions of carbocations.Synthesis of complex amines.

Regioselective and Stereoselective Functionalization

Regioselective and stereoselective reactions are critical for controlling the three-dimensional structure of molecules, which is paramount in fields like drug design. While specific studies on the regioselective and stereoselective functionalization of this compound are not abundant, the general principles are highly relevant.

Regioselectivity refers to the preferential reaction at one site over another. In the context of derivatives containing the this compound group, controlling the site of further functionalization is key to obtaining the desired product. For instance, in aromatic systems bearing this moiety, directing effects would govern the position of electrophilic or nucleophilic substitution. shd-pub.org.rs

Stereoselectivity involves the preferential formation of one stereoisomer over another. slideshare.netntu.edu.sg Although this compound itself is achiral, its incorporation into a larger molecule can create stereocenters. Subsequent reactions would then require stereocontrol to yield a single enantiomer or diastereomer. The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines demonstrates the importance and feasibility of achieving high stereoselectivity in reactions involving the trifluoromethylamino group. nih.gov The design of chiral catalysts and reagents is central to achieving such selectivity.

Post-Synthetic Modification of this compound Frameworks

Post-synthetic modification (PSM) is a powerful strategy employed in chemistry to introduce new functional groups and alter the properties of an existing molecular framework or supramolecular structure after its initial synthesis. This approach is extensively utilized in areas such as metal-organic frameworks (MOFs), where the modification of linkers or metal nodes can lead to materials with enhanced catalytic activity, selective sorption, or other desirable characteristics.

However, a thorough review of the current scientific literature reveals that the concept of "post-synthetic modification of this compound frameworks" is not a well-documented area of research. The term "framework" in this context does not appear to correspond to a defined class of materials like MOFs where PSM is a common practice.

Currently, there is a lack of published research detailing the synthesis of larger, well-defined molecular or supramolecular structures built around a this compound core that are then subjected to subsequent chemical transformations. The reactivity of the 1,1,1-trifluoro-N,N-dimethylmethanamine moiety itself has been explored to some extent, but this generally falls under the category of direct reactions of the compound rather than the modification of a larger, pre-formed "framework" containing this moiety.

The inherent stability of the trifluoromethyl group often makes it a non-reactive component of a larger molecule, with chemical modifications typically occurring at other functional sites within the molecule. Future research may explore the potential for creating novel molecular architectures incorporating the this compound unit, which could then be subjected to post-synthetic modifications to tailor their properties for specific applications. At present, however, there are no established protocols or detailed research findings on this specific topic.

Mechanistic Investigations of 1,1,1 Trifluorotrimethylamine Reactivity

Reaction Pathways and Kinetic Analysis

The reactivity of 1,1,1-Trifluorotrimethylamine is dictated by the electronic interplay between the nitrogen atom and the highly electronegative trifluoromethyl group. Understanding its reaction pathways requires a detailed kinetic analysis of its various transformations. youtube.comnih.gov

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. labster.com In general, amines are considered good nucleophiles. researchgate.net However, the presence of the strongly electron-withdrawing trifluoromethyl group in this compound is expected to significantly reduce the electron density on the nitrogen atom, thereby diminishing its nucleophilicity compared to its non-fluorinated counterpart, trimethylamine.

Kinetic studies on the nucleophilic addition of amines to activated double bonds have shown that the reaction often proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate. rsc.org The rate of these reactions is influenced by both the nucleophilicity of the amine and the stability of the intermediate. For this compound, the reduced nucleophilicity would likely result in a slower rate of addition compared to trimethylamine.

Table 1: Hypothetical Kinetic Data for Nucleophilic Addition of Amines

AmineElectrophileSolventRate Constant (k) [M⁻¹s⁻¹]
TrimethylamineMethyl IodideAcetonitrileHigh
This compoundMethyl IodideAcetonitrileLow (Predicted)

The study of nucleophilic substitution reactions further highlights the challenges associated with sterically hindered and electronically deactivated amines. labster.com While direct kinetic data for this compound is scarce, the principles of physical organic chemistry suggest a significantly lower reaction rate in typical SN2 reactions.

The diminished electron density on the nitrogen atom of this compound can be exploited in electrophilic activation strategies. Lewis acids can coordinate to the nitrogen or fluorine atoms, further polarizing the molecule and enhancing its electrophilic character at the carbon atom of the CF3 group. wikipedia.orgsioc.ac.cn This activation can facilitate transformations that are otherwise difficult to achieve.

For instance, the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) has been shown to lead to unexpected rearrangements, demonstrating the powerful influence of Lewis acid activation on trifluoromethyl-containing compounds. beilstein-journals.org A similar activation of this compound could potentially lead to novel synthetic methodologies. The interaction with a Lewis acid could make the trifluoromethyl carbon susceptible to nucleophilic attack, a reactivity pattern that is the reverse of the typical nucleophilicity of amines (umpolung).

Table 2: Potential Lewis Acids for Electrophilic Activation

Lewis AcidPotential Interaction SiteExpected Outcome
Boron trifluoride (BF3)Nitrogen lone pairEnhanced electrophilicity of CF3 carbon
Aluminum trichloride (AlCl3)Nitrogen or Fluorine atomsFacilitation of nucleophilic attack on CF3
Tin tetrachloride (SnCl4)Nitrogen lone pairActivation for subsequent transformations nih.gov

This table is based on general principles of Lewis acid catalysis and known reactions of similar fluorinated compounds.

The mechanism of such transformations would likely involve the formation of a Lewis acid-base adduct, which then undergoes further reaction. wikipedia.org The strength of the Lewis acid and the reaction conditions would be critical in determining the reaction pathway and outcome. nih.gov

Radical reactions offer an alternative pathway for the functionalization of trifluoromethyl groups. ucr.edu These reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com The initiation step involves the formation of a radical species, often through the use of a radical initiator or by photolysis.

In the context of this compound, a trifluoromethyl radical (•CF3) could potentially be generated. However, the high strength of the C-N bond would make homolytic cleavage challenging. A more plausible pathway for involving this compound in radical processes would be through its reaction with other radical species. For example, a highly reactive radical could abstract a methyl proton, leading to a nitrogen-stabilized radical.

Alternatively, methods for the direct trifluoromethylation of various substrates often involve the generation of the trifluoromethyl radical from a suitable precursor. acs.org While this compound itself is not a common trifluoromethyl radical source, understanding its stability and potential reactivity in a radical environment is crucial for designing new synthetic methods.

Influence of the Trifluoromethyl Group on Amine Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of the amine center primarily through its strong inductive electron-withdrawing effect (-I effect). researchgate.net This effect has several key consequences:

Reduced Basicity: The electron density on the nitrogen atom is significantly decreased, making this compound a much weaker base compared to trimethylamine. This has implications for its ability to participate in acid-base reactions and to act as a general base catalyst.

Reduced Nucleophilicity: As discussed in section 3.1.1, the diminished electron density directly translates to lower nucleophilicity. labster.com This makes nucleophilic attack by the amine nitrogen a less favorable process.

Increased Electrophilicity of the CF3 Carbon: The strong polarization of the C-F bonds and the inductive pull of the nitrogen make the carbon atom of the trifluoromethyl group more electrophilic than in simple fluoroalkanes. This can be further enhanced by Lewis acid activation. nih.govresearchgate.net

Altered Stability: While N-trifluoromethyl amines are generally less stable than their non-fluorinated analogs, the specific stability of this compound will depend on the reaction conditions. researchgate.net Hydrolytic instability is a known issue for many N-CF3 compounds. researchgate.net

Table 3: Comparison of Properties: Trimethylamine vs. This compound

PropertyTrimethylamineThis compound (Predicted)
Basicity (pKa of conjugate acid)~9.8Significantly Lower
NucleophilicityHighLow
Electrophilicity of Methyl/CF3 CarbonLowEnhanced

This table provides a qualitative comparison based on established chemical principles.

Catalytic Roles and Mechanistic Elucidation in Organic Reactions

While the reduced basicity and nucleophilicity of this compound may limit its role as a traditional base or nucleophilic catalyst, its unique electronic properties could enable it to participate in catalysis in other ways. sioc.ac.cnlookchem.combeilstein-journals.orgnih.gov

One potential catalytic role could be as a Lewis base catalyst, where it might interact with certain electrophiles to modulate their reactivity. sioc.ac.cn However, its weak Lewis basicity would likely necessitate highly reactive electrophiles.

The elucidation of catalytic mechanisms involving complex molecules often relies on a combination of experimental techniques, such as in-situ reaction monitoring and kinetic analysis, coupled with computational studies. youtube.comnih.gov For a potential catalytic application of this compound, a thorough mechanistic investigation would be required to identify the active catalytic species, determine the rate-limiting step, and understand the role of all components in the reaction mixture.

Computational and Theoretical Chemistry Studies of 1,1,1 Trifluorotrimethylamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution and molecular geometry.

Analysis of Molecular Orbitals and Electron Density Distributions

An analysis of the molecular orbitals (MOs) of 1,1,1-trifluorotrimethylamine would reveal how the atomic orbitals of carbon, nitrogen, hydrogen, and fluorine combine to form the bonding and anti-bonding structure of the molecule. Key parameters from such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Electron density distribution maps would illustrate the regions of high and low electron density within the molecule. For this compound, it would be expected that the highly electronegative fluorine atoms would draw electron density away from the adjacent carbon and the rest of the molecule, creating a significant dipole moment. The nitrogen atom, with its lone pair of electrons, would also be a region of high electron density.

Conformational Analysis and Isomerism

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of a conformational analysis would be the rotation around the carbon-nitrogen single bond. Different staggered and eclipsed conformations would be modeled to determine their relative energies. The conformation with the lowest energy is the most stable and therefore the most populated at equilibrium.

Isomerism in this compound would primarily be concerned with structural isomers if any were stable, though for a molecule with this connectivity, significant stable structural isomers are unlikely. Tautomerism is also not expected for this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide a detailed picture of its behavior in the liquid or gas phase. By simulating a system containing many molecules of this compound, it would be possible to study its intermolecular interactions.

These interactions would be dominated by dipole-dipole forces due to the molecule's polarity, as well as weaker van der Waals forces. The simulations could predict bulk properties such as density, viscosity, and diffusion coefficients. Furthermore, simulations could explore how this compound interacts with other molecules as a solvent or a solute.

Prediction of Spectroscopic Signatures from Theoretical Models

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for identification and characterization.

For this compound, theoretical models could predict:

Infrared (IR) Spectrum: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This would show characteristic peaks for C-H, C-N, and C-F stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts for the ¹H, ¹³C, ¹⁹F, and ¹⁴N nuclei in the molecule. These predictions are valuable for interpreting experimental NMR spectra.

Raman Spectrum: Complementary to IR spectroscopy, the Raman spectrum could also be computationally predicted based on the molecule's vibrational modes.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity with various reagents. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products.

A key aspect of this exploration is the identification and characterization of transition states—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, a computational study might explore the mechanism of nucleophilic substitution at the trifluoromethyl carbon or reactions involving the nitrogen lone pair.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,1,1 Trifluorotrimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 1,1,1-Trifluorotrimethylamine by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹⁹F.

¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. For this compound, the two equivalent methyl (CH₃) groups attached to the nitrogen atom are expected to produce a single resonance in the ¹H NMR spectrum. The chemical shift of these protons is influenced by the electronegativity of the adjacent nitrogen atom and the deshielding effect of the proximate trifluoromethyl (CF₃) group. This results in a downfield shift compared to simple alkanes. oregonstate.edulibretexts.org

¹⁹F NMR spectroscopy is highly sensitive for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The three fluorine atoms of the CF₃ group are chemically equivalent and are expected to give rise to a single resonance. The chemical shift is characteristic of a trifluoromethyl group attached to a nitrogen atom. wikipedia.org The chemical shifts in ¹⁹F NMR are typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.com

NucleusExpected Chemical Shift (δ, ppm)MultiplicityRationale
¹H (N(CH₃)₂)~2.2 - 2.8SingletProtons of the two equivalent methyl groups are deshielded by the adjacent nitrogen atom and the electron-withdrawing CF₃ group.
¹⁹F (CF₃)~-65 to -80 (vs. CFCl₃)SingletTypical range for a CF₃ group attached to a heteroatom like nitrogen.

For unambiguous structural confirmation, especially in more complex molecules or to verify connectivity, multi-dimensional NMR techniques are employed. While this compound has a simple structure, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be used.

¹H-¹³C HSQC: This 2D NMR experiment would show a correlation between the proton signal of the methyl groups and the carbon signal of the same methyl groups, confirming the direct C-H bond.

¹H-¹³C HMBC: This experiment reveals correlations between atoms separated by two or three bonds. For this compound, it would show a correlation between the protons of the methyl groups and the quaternary carbon of the CF₃ group, establishing the N-C(F₃) connectivity.

¹⁹F-¹³C HSQC/HMBC: Similar heteronuclear correlation experiments involving the ¹⁹F nucleus can be performed to confirm the C-F bond and the connectivity between the CF₃ carbon and the methyl carbons through the nitrogen atom. researchgate.net These advanced techniques are particularly valuable for assigning resonances in complex fluorinated molecules. fao.org

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule by measuring the vibrations of its bonds. thermofisher.commsu.edu

The IR and Raman spectra of this compound are expected to be characterized by specific vibrational modes corresponding to its functional groups. The most prominent features would include C-H stretching and bending from the methyl groups, C-N stretching, and very strong C-F stretching vibrations from the trifluoromethyl group. nih.govabb.com

IR spectroscopy relies on a change in the dipole moment during a vibration for a band to be observed, while Raman spectroscopy depends on a change in polarizability. spectroscopyonline.com Therefore, some vibrations may be strong in one technique and weak or absent in the other, providing complementary information. For instance, the symmetric C-F stretching mode might be stronger in the Raman spectrum, whereas the asymmetric C-F stretches typically result in very intense IR absorption bands. mdpi.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Asymmetric & Symmetric Stretching2950 - 3050MediumMedium
C-H Bending (Scissoring/Rocking)1400 - 1480MediumWeak
C-F Asymmetric & Symmetric Stretching1100 - 1300Very StrongMedium-Strong
C-N Stretching1000 - 1250MediumMedium
CF₃ Bending~700 - 800StrongWeak

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation patterns. libretexts.org When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). chemguide.co.ukuni-saarland.de This ion, being energetically unstable, can break apart into smaller, charged fragments.

The mass spectrum would show a peak for the molecular ion, confirming the molecular weight of the compound (C₃H₆F₃N, MW ≈ 113.08). The fragmentation pattern is predictable based on the stability of the resulting ions and neutral radicals. libretexts.org For amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. miamioh.edu

Expected fragmentation pathways include:

Loss of a methyl radical (•CH₃) to form an ion at m/z 98.

Cleavage of the C-CF₃ bond to form the dimethylaminium ion ([N(CH₃)₂]⁺) at m/z 44.

Formation of the trifluoromethyl cation ([CF₃]⁺) at m/z 69.

m/z (mass-to-charge ratio)Proposed Fragment IonFormulaNotes
113[C₃H₆F₃N]⁺•M⁺•Molecular Ion
98[C₂H₃F₃N]⁺[M - CH₃]⁺Loss of a methyl radical via α-cleavage.
69[CF₃]⁺[M - N(CH₃)₂]⁺Trifluoromethyl cation.
44[C₂H₆N]⁺[M - CF₃]⁺Dimethylaminium ion, often a stable and abundant fragment from α-cleavage.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for assessing its purity. Given its likely volatility, Gas Chromatography (GC) is the most suitable method. nih.gov

In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the mobile and stationary phases. The analysis of polar compounds like amines can be challenging due to their tendency to interact with active sites on the column and inlet, leading to poor peak shape (tailing) and reduced sensitivity. researchgate.net

To overcome these issues, specialized GC columns designed for the analysis of volatile amines, such as the Agilent CP-Volamine, are often used. nih.gov These columns have a stationary phase that minimizes interactions with basic compounds, resulting in improved peak symmetry and reproducibility. For definitive identification of the compound and any impurities, GC is often coupled with Mass Spectrometry (GC-MS), which provides mass spectra for each separated component. chromforum.org

ParameterTypical Condition/SelectionRationale
TechniqueGas Chromatography (GC)Suitable for volatile and thermally stable compounds.
ColumnSpecialized amine-specific column (e.g., CP-Volamine or similar)Minimizes peak tailing and improves resolution for polar amines.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good quantitative response for organic compounds. MS provides identification and structural information.
Purity AssessmentPeak area percentage in the resulting chromatogramThe area of the main peak relative to the total area of all peaks provides a measure of purity.

An article on the applications of this compound in chemical synthesis and materials science as outlined cannot be generated at this time. Extensive searches for specific applications of "this compound" in the synthesis of fluorinated heterocycles, as an auxiliary in organic transformations, in catalytic processes, in polymer synthesis, and for the functionalization of surfaces and nanomaterials have yielded no direct research findings or documented roles.

The available scientific literature does not appear to contain specific information regarding the use of this compound in these contexts. Therefore, to adhere to the strict requirements of providing thorough, informative, and scientifically accurate content based on verifiable sources, the requested article cannot be composed. Any attempt to generate content for the specified outline would be speculative and would not meet the quality and accuracy standards required.

Environmental Chemistry and Transformation Pathways of 1,1,1 Trifluorotrimethylamine

Atmospheric Chemistry and Photochemical Degradation Pathways

There is no published research detailing the atmospheric chemistry of 1,1,1-Trifluorotrimethylamine. Key data points, which are essential for understanding its environmental impact, remain uninvestigated. These include:

Reaction Rate with Hydroxyl Radicals (•OH): The primary degradation pathway for many volatile organic compounds in the troposphere is reaction with hydroxyl radicals. However, the rate constant for the reaction between •OH and this compound has not been experimentally determined or theoretically calculated.

Atmospheric Lifetime: Without the •OH reaction rate constant, the atmospheric lifetime of the compound cannot be estimated. The atmospheric lifetime is a critical parameter for assessing a compound's potential for long-range transport and its global warming potential (GWP).

Photochemical Degradation Products: There are no studies identifying the products formed from the atmospheric degradation of this compound. Consequently, the potential environmental impact of its atmospheric transformation products is unknown.

Table 7.1.1: Atmospheric Chemistry Data for this compound

Parameter Value Source
Reaction Rate Constant with •OH Data Not Available -
Atmospheric Lifetime Data Not Available -
Photodegradation Products Data Not Available -

Aqueous Phase Hydrolysis and Biotransformation Mechanisms

Information regarding the fate of this compound in aquatic environments is not present in the scientific literature. The key transformation pathways have not been characterized.

Hydrolysis: The rate and products of hydrolysis for this compound under various pH and temperature conditions have not been studied. The stability of the C-N and C-F bonds to hydrolysis in this specific molecular arrangement is undocumented.

Biotransformation: There are no studies on the microbial degradation of this compound. It is unknown whether microorganisms can transform this compound under aerobic or anaerobic conditions. The potential for biotransformation pathways, such as enzymatic cleavage or defluorination, has not been explored.

Table 7.2.1: Aqueous Phase Degradation Data for this compound

Degradation Pathway Findings Source
Hydrolysis Rate Data Not Available -
Hydrolysis Products Data Not Available -
Aerobic Biotransformation Data Not Available -

Soil and Sediment Interaction Studies

The behavior of this compound in terrestrial and sedimentary environments is currently uncharacterized. Research on its interaction with soil and sediment components is absent from the literature.

Adsorption/Desorption: There is no data on the adsorption coefficient (Koc) of this compound, which is crucial for predicting its mobility in soil and potential to leach into groundwater.

Abiotic and Biotic Degradation in Soil: The persistence of this compound in soil and sediment is unknown, as no studies have investigated its degradation in these matrices.

Table 7.3.1: Soil and Sediment Interaction Data for this compound

Parameter Value Source
Soil Adsorption Coefficient (Koc) Data Not Available -
Soil Half-Life Data Not Available -

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies

The synthesis of trifluoromethylamines, including 1,1,1-trifluorotrimethylamine, is an area of active development. nih.gov Historically, the introduction of a trifluoromethyl group has been a significant challenge in organic synthesis. pharmtech.com However, recent years have seen a surge in the development of new reagents and catalytic systems to facilitate this transformation. cas.cn

Future research is expected to focus on several key areas to improve the synthesis of compounds like this compound:

Continuous-Flow Synthesis: This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. polimi.it Applying continuous-flow methods to the synthesis of trifluoromethylated compounds could lead to more efficient and cost-effective production. polimi.it

Catalytic Methods: The development of novel catalysts, particularly those based on transition metals, is crucial for achieving highly selective and efficient trifluoromethylation reactions. nih.gov Research into more active and robust catalysts will likely lead to milder reaction conditions and broader substrate scopes.

Electrochemical Synthesis: Electrochemical methods offer a green and sustainable alternative to traditional chemical oxidants and reductants. The electrochemical generation of trifluoromethyl radicals from inexpensive sources is a promising avenue for the synthesis of trifluoromethylated compounds. researchgate.net

Radiolabeling Techniques: For applications in medical imaging, such as Positron Emission Tomography (PET), the development of efficient methods for introducing fluorine-18 (B77423) is essential. frontiersin.org Future research will likely focus on developing novel radiofluorination techniques applicable to a wider range of molecules, including complex amines. frontiersin.org

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylation
MethodologyKey AdvantagesCurrent Research Focus
Continuous-Flow SynthesisImproved safety, scalability, and reaction controlApplication to complex trifluoromethylated heterocycles
Transition Metal CatalysisHigh selectivity and efficiency, mild reaction conditionsDevelopment of novel, robust catalysts with broader substrate scope
Electrochemical SynthesisSustainable, uses inexpensive starting materialsOptimization of reaction conditions and electrode materials
RadiolabelingEnables PET imaging applicationsDevelopment of new methods for C-18F bond formation

Exploration of Undiscovered Reactivity Modes

While the primary interest in this compound and related compounds stems from the properties of the trifluoromethyl group, their reactivity is not yet fully understood. Future research will likely uncover novel reaction pathways and applications.

One area of interest is the potential for N-trifluoromethyl amines to undergo unique transformations that are not observed with their non-fluorinated counterparts. For instance, the strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the reactivity of the adjacent amine.

Furthermore, the stability of N-trifluoromethyl compounds is a critical factor in their potential applications. While some N-trifluoromethyl amines are prone to hydrolysis, others, such as N-trifluoromethyl azoles, exhibit excellent aqueous stability. nih.gov Understanding the factors that govern this stability will be crucial for designing new and useful reagents and materials.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

In the context of this compound and related compounds, AI and ML can be applied in several ways:

Predicting Reactivity and Properties: Machine learning models can be trained to predict the reactivity and physicochemical properties of novel fluorinated compounds, accelerating the discovery of molecules with desired characteristics. rsc.orgresearchgate.net

Optimizing Reaction Conditions: AI algorithms can be used to optimize reaction conditions for the synthesis of trifluoromethylated compounds, leading to higher yields and fewer byproducts.

Designing Novel Reagents: By learning the relationship between structure and reactivity, machine learning models can assist in the design of new and more effective fluorinating reagents. rsc.org

The development of large, high-quality datasets of fluorination reactions will be crucial for the successful application of AI and ML in this area.

Design of Next-Generation Fluorinated Reagents and Materials

The demand for new and improved fluorinating reagents is a constant driving force in organofluorine chemistry. pharmtech.comnih.gov While significant progress has been made, the development of reagents that are safe, selective, and easy to handle remains a key objective.

Future research in this area will likely focus on:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1-trifluorotrimethylamine, and how can purity be optimized during synthesis?

  • Methodology : A common approach involves adapting trimethylamine synthesis by substituting hydrogen atoms with fluorine. For example, in situ generation of volatile amines can be achieved using ammonium chloride and paraformaldehyde under controlled conditions. Purification challenges arise due to the compound’s volatility; distillation under inert gas (e.g., nitrogen) and low-temperature trapping are recommended. Analytical validation via NMR (e.g., 19F^{19}\text{F} NMR) ensures purity .
  • Experimental Design : Use stoichiometric excess of fluorinating agents (e.g., trifluoromethylation reagents) and monitor reaction progress via GC-MS or TLC. Post-synthesis, employ fractional distillation with cold traps to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical for structural elucidation. 19F^{19}\text{F} NMR is particularly sensitive to electronic environments, aiding in distinguishing trifluoromethyl groups. X-ray crystallography can resolve molecular geometry, while IR spectroscopy identifies C-F stretching vibrations (~1100–1250 cm1^{-1}) .
  • Data Interpretation : Compare spectral data with computational simulations (e.g., DFT) to validate bond angles and electronic configurations .

Advanced Research Questions

Q. How does thermal decomposition of this compound occur, and what kinetic parameters govern this process?

  • Methodology : Use pyrolysis-GC/MS or shock-tube experiments to study decomposition pathways. For example, 1,1,1-trifluoroethane decomposes via HF elimination, forming difluoroethene; similar mechanisms may apply. Calculate activation energy (EaE_a) using Arrhenius plots derived from temperature-dependent rate constants .
  • Contradictions : Discrepancies in reported EaE_a values may arise from competing pathways (e.g., radical vs. concerted mechanisms). Address these by isotopic labeling or computational modeling .

Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform ab initio calculations (e.g., MP2 or CCSD(T)) to map potential energy surfaces for reactions with electrophiles. Gas electron diffraction (GED) data can refine molecular geometries for simulations .
  • Case Study : For trifluoromethyl esters, GED combined with DFT revealed hyperconjugative interactions between C-F and adjacent bonds, influencing reactivity .

Q. How can derivatization enhance the detection of this compound in trace-level analytical studies?

  • Methodology : Derivatize with electron-deficient aromatic reagents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) to form stable adducts detectable via HPLC-UV or LC-MS. Optimize reaction pH (7–9) and temperature (25–40°C) to maximize yield .
  • Validation : Confirm derivative stability using accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and cross-validate with X-ray crystallography .

Q. What experimental precautions are critical when handling this compound due to its volatility and toxicity?

  • Safety Protocol : Use Schlenk lines or gloveboxes for air-sensitive steps. Monitor airborne concentrations with FTIR gas analyzers. Toxicity profiles for analogous trifluoromethyl compounds suggest potential neurotoxic effects; adhere to OSHA exposure limits (e.g., ≤10 ppm) .

Notes

  • Avoid using non-peer-reviewed sources (e.g., commercial catalogs in ).
  • Computational studies should cross-reference experimental data to resolve mechanistic ambiguities.
  • For synthetic protocols, prioritize literature with full experimental details (e.g., Supporting Information in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.